molecular formula C10H14ClNO2 B12992058 (2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

(2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No.: B12992058
M. Wt: 215.67 g/mol
InChI Key: GEZVTRMGOUQUGI-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: Another chiral amino acid derivative with similar applications.

    (2S,3R)-3-Methylglutamic acid hydrochloride: A compound with similar structural features and biological activities.

Uniqueness

(2S,3R)-3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and phenyl groups. This combination of features makes it a valuable compound for the synthesis of complex molecules and for studying stereochemical effects in biological systems.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2S,3R)-3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m0./s1

InChI Key

GEZVTRMGOUQUGI-DKXTVVGFSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)N)C(=O)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)N)C(=O)O.Cl

Origin of Product

United States

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